![molecular formula C11H20N2O5 B7783559 diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate](/img/structure/B7783559.png)
diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate is an organic compound with the molecular formula C11H20N2O5 It is a derivative of malonic acid and is known for its unique structure, which includes both amino and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with appropriate amines and aldehydes. One common method involves the condensation of diethyl malonate with 3-hydroxypropylamine and formaldehyde under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its amino and hydroxy groups enable it to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the amino and hydroxy functional groups.
Diethyl 2-(amino)methylidenepropanedioate: Lacks the hydroxypropylamino group.
Diethyl 2-(hydroxypropylamino)methylidenepropanedioate: Lacks the amino group.
Uniqueness
Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-3-17-10(15)8(11(16)18-4-2)9(12)13-6-5-7-14/h13-14H,3-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRTZOFHEMSBIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)NCCCO)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C(N)NCCCO)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
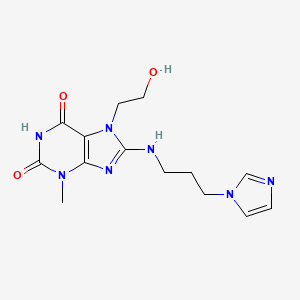
![(1S,5R,7R)-3-[1-(4-methoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7783499.png)
![8-[4-(2-Hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7783506.png)
![3-(2-ethoxyphenoxy)-8-[(4-ethylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B7783511.png)
![7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7783515.png)
![2-methyl-8-(morpholin-4-ium-4-ylmethyl)-4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-olate](/img/structure/B7783520.png)
![8-[(dimethylammonio)methyl]-3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-olate](/img/structure/B7783541.png)
![3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B7783549.png)
![8-[(dimethylammonio)methyl]-4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-olate](/img/structure/B7783555.png)
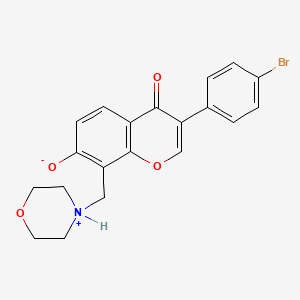
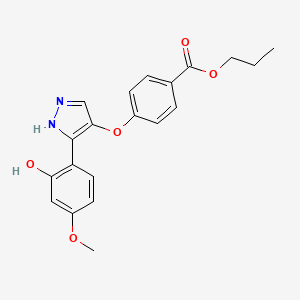
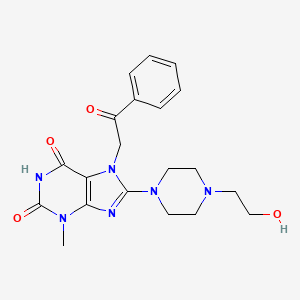
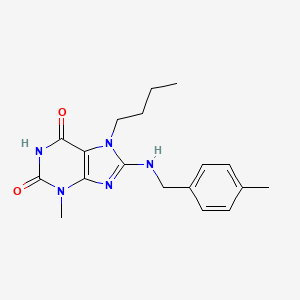
![Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B7783582.png)
